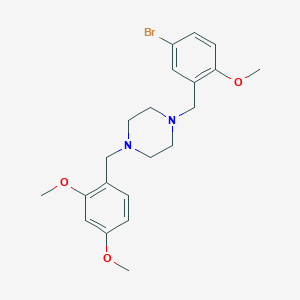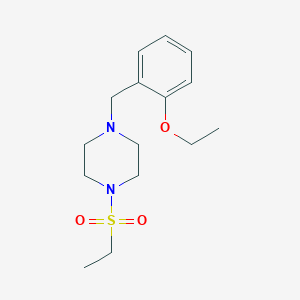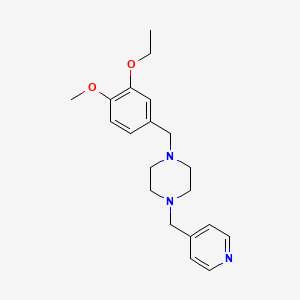![molecular formula C18H20N2O5 B10882293 N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is a synthetic organic compound that features a furan ring, an amide linkage, and an isoleucine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine typically involves the following steps:
Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with 2-aminobenzoic acid: The furan-2-ylcarbonyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate 2-[(furan-2-ylcarbonyl)amino]benzoic acid.
Formation of the final product: The intermediate is then coupled with isoleucine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-({2-[(thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a thiophene ring instead of a furan ring.
N-({2-[(pyridin-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyridine analogs. This can result in different biological activities and reactivity profiles.
Propiedades
Fórmula molecular |
C18H20N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-[[2-(furan-2-carbonylamino)benzoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H20N2O5/c1-3-11(2)15(18(23)24)20-16(21)12-7-4-5-8-13(12)19-17(22)14-9-6-10-25-14/h4-11,15H,3H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) |
Clave InChI |
NMVOTSMEGVSCEK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzoylamino)-N~1~-{1-[(2,2-diphenylhydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B10882214.png)
-yl)methanone](/img/structure/B10882222.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10882234.png)
![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)


![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)


